sodium;4-hydroxybenzoate
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Overview
Description
Sodium 4-hydroxybenzoate, also known as 4-hydroxybenzoic acid sodium salt, is a sodium salt of 4-hydroxybenzoic acid. It is commonly used as a preservative in various products, including cosmetics, pharmaceuticals, and food. This compound is known for its antimicrobial properties, which help in extending the shelf life of products by preventing the growth of bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxybenzoate can be synthesized through the Kolbe-Schmitt reaction. This involves the reaction of potassium phenoxide with carbon dioxide under high pressure and temperature, followed by acidification to yield 4-hydroxybenzoic acid. The acid is then neutralized with sodium hydroxide to form sodium 4-hydroxybenzoate .
Industrial Production Methods: In industrial settings, the Kolbe-Schmitt reaction is scaled up to produce large quantities of 4-hydroxybenzoic acid, which is then converted to its sodium salt. This method is preferred due to its efficiency and cost-effectiveness .
Types of Reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Scientific Research Applications
Sodium 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and its effects on microbial growth.
Medicine: Investigated for its potential use in drug formulations due to its preservative properties.
Industry: Widely used in the production of cosmetics, pharmaceuticals, and food products as a preservative.
Mechanism of Action
Sodium 4-hydroxybenzoate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets the lipid bilayer of the cell membrane, increasing its permeability and causing the leakage of cellular contents . This mechanism is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in various industries .
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate:
Propyl 4-hydroxybenzoate:
Uniqueness: Sodium 4-hydroxybenzoate is unique due to its sodium salt form, which increases its solubility in water compared to its ester counterparts. This property makes it particularly useful in aqueous formulations where high solubility is required .
Properties
IUPAC Name |
sodium;4-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSYODPTJZFMK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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